molecular formula C12H6O8 B1681426 (S)-アミノグルテチミド CAS No. 57288-03-6

(S)-アミノグルテチミド

カタログ番号: B1681426
CAS番号: 57288-03-6
分子量: 278.17 g/mol
InChIキー: UXHISTVMLJLECY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ガロフラビンは、化学式C₁₂H₆O₈を持つ化合物です。それは、解糖系に関与する酵素である乳酸脱水素酵素(LDH)の強力な阻害剤として作用します。LDHは、ピルビン酸を乳酸に変換する触媒反応を担い、細胞のエネルギー代謝において重要な役割を果たします。 ガロフラビンによるLDHの阻害はこのプロセスを妨げ、癌細胞の増殖に影響を与えます .

2. 製法

合成経路:: ガロフラビンは様々な方法で合成することができます。一般的な方法の一つは、適切な前駆体を反応させて化合物を作成することです。残念ながら、ガロフラビンの合成経路と条件は、文献では広く記載されていません。

工業生産:: ガロフラビンの大規模な工業生産方法に関する情報は限られています。

科学的研究の応用

(S)-(-)-Aminoglutethimide is a compound with several applications, primarily in the medical and scientific research fields .

Scientific Research Applications

S)-(−)-Aminoglutethimide is useful as an internal standard for separating pyridoglutethimide enantiomers using HPLC (High-Performance Liquid Chromatography) . It can also be used in studies of steroid hormones and their effects on human cytomegalovirus replication within adrenocortical cells .

Medical Applications

Aminoglutethimide (AG), not specifically the (S) enantiomer, has been used to treat various conditions, including Cushing's syndrome, breast cancer, and prostate cancer . It functions as an adrenocortical steroid synthesis inhibitor . AG inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, which leads to a reduction in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Cushing's Syndrome

Aminoglutethimide is used to suppress adrenal function in patients with Cushing's syndrome .

Cancer Treatment

AG has been used in treating malignant neoplasms of the female breast and carcinoma in situ of the breast . It has also been explored, with limited effectiveness, in the treatment of prostate cancer . Aminoglutethimide can produce a state of "medical" adrenalectomy by blocking the production of adrenal steroids and the conversion of androgens to estrogens . For breast and prostate cancer treatment, AG is often administered with corticosteroids like hydrocortisone or prednisone to prevent adrenal insufficiency .

Other Medical Uses

AG has been used as an anticonvulsant in the treatment of petit mal epilepsy . It can also treat secondary hyperaldosteronism, edema, adrenocortical carcinoma, and ectopic adrenocorticotropic hormone (ACTH) producing tumors .

Combination Therapy

準備方法

Synthetic Routes:: Galloflavin can be synthesized using various methods. One common approach involves the reaction of suitable precursors to form the compound. Unfortunately, specific synthetic routes and conditions for Galloflavin’s preparation are not widely documented in the literature.

Industrial Production:: Information on large-scale industrial production methods for Galloflavin remains limited

化学反応の分析

反応:: ガロフラビンは、LDH阻害剤としての特殊な役割のために、広範囲の化学変換を受けません。 LDH活性を阻害する複合体を形成するために、ピルビン酸と相互作用します。

一般的な試薬と条件::
  • ピルビン酸: ガロフラビンはピルビン酸に結合し、LDHの機能を阻害します。
  • 溶媒: ジメチルスルホキシド(DMSO)などの有機溶媒は、ガロフラビンの研究によく用いられます。

主要な生成物:: ガロフラビンとLDHの相互作用の主な生成物は、乳酸産生の阻害です。この阻害は、癌細胞の代謝と成長に影響を与えます。

4. 科学研究への応用

ガロフラビンは、いくつかの科学分野で注目を集めています:

    癌研究: LDH阻害の可能性は、癌治療において重要です。

    代謝研究: 研究者は、細胞のエネルギー代謝への影響を調べています。

    創薬: ガロフラビンは、LDHを標的とする薬物のリード化合物となりえます。

作用機序

ガロフラビンのメカニズムには以下が含まれます:

    LDH阻害: LDHに結合することにより、ガロフラビンはピルビン酸から乳酸への変換を防ぎます。

    解糖系の阻害: LDHの阻害は、解糖系経路に影響を与え、ATP産生と癌細胞の成長に影響を与えます。

類似化合物との比較

ガロフラビンは、LDH阻害の特異性によりユニークですが、他の関連する化合物には以下のようなものがあります。

    解糖系阻害剤: 解糖系経路を標的とする化合物。

    代謝モジュレーター: 細胞代謝に影響を与える薬剤。

生物活性

(S)-aminoglutethimide, commonly referred to as aminoglutethimide (AG), is a compound recognized primarily for its role as an aromatase inhibitor and its applications in treating estrogen-dependent cancers. This article delves into the biological activity of (S)-aminoglutethimide, examining its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

Overview of Aminoglutethimide

Aminoglutethimide is a synthetic compound that inhibits steroidogenesis by blocking the conversion of cholesterol to pregnenolone, thereby reducing the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. Its primary clinical applications include the treatment of Cushing's syndrome and advanced breast cancer .

The mechanism of action for aminoglutethimide involves:

  • Inhibition of Aromatase : AG binds to aromatase, an enzyme crucial for converting androgens to estrogens. This inhibition leads to decreased estrogen levels, which is beneficial in treating hormone-sensitive tumors .
  • Steroidogenesis Inhibition : By blocking several enzymatic steps in steroid synthesis, AG effectively induces a state akin to "medical adrenalectomy" by suppressing adrenal steroid production .

Pharmacokinetics

The pharmacokinetic profile of (S)-aminoglutethimide reveals significant insights into its efficacy:

  • Absorption : Rapidly absorbed from the gastrointestinal tract with bioavailability comparable between tablet and solution forms.
  • Distribution : Exhibits a volume of distribution that remains largely undefined but is noted for its protein binding capacity (21-25%) .
  • Metabolism and Excretion : Approximately 34-54% of the administered dose is excreted unchanged in urine within 48 hours, alongside N-acetyl derivatives .

Biological Activity and Case Studies

  • Aromatase Inhibition in Breast Cancer :
    • A study involving breast cancer patients demonstrated that aminoglutethimide significantly lowered estrogen levels, contributing to tumor regression. The drug was particularly effective when combined with surgical interventions .
  • Adverse Effects :
    • Despite its therapeutic benefits, aminoglutethimide is associated with agranulocytosis, a severe drop in neutrophil counts that increases infection risk. A notable case involved a patient who developed septicemia linked to AG-induced agranulocytosis . The incidence rate reported in clinical trials was approximately 0.9% among 1,345 patients treated with AG .
  • Free Radical Formation :
    • Research has shown that aminoglutethimide can induce protein free radical formation through metabolism by myeloperoxidase (MPO), which may contribute to its adverse effects such as agranulocytosis. This process was evidenced by electron spin resonance spectroscopy detecting phenyl radical adducts derived from AG .

Comparative Efficacy

The following table summarizes the comparative efficacy of aminoglutethimide against other aromatase inhibitors:

Drug NameDosage% InhibitionTypeIC50 (nM)
Aminoglutethimide250 mg 4x/day p.o.90.6%Type II4500
Exemestane25 mg 1x/day p.o.97.9%Type I15
Fadrozole1 mg 1x/day p.o.82.4%Type II?

特性

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-aminoglutethimide
Reactant of Route 2
(S)-aminoglutethimide
Reactant of Route 3
(S)-aminoglutethimide
Reactant of Route 4
(S)-aminoglutethimide
Reactant of Route 5
Reactant of Route 5
(S)-aminoglutethimide
Reactant of Route 6
(S)-aminoglutethimide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。